![molecular formula C20H24N4O3 B2453859 Cyclopropyl(4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021103-65-0](/img/structure/B2453859.png)
Cyclopropyl(4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
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Description
Cyclopropyl(4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone, also known as CPP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. CPP is a piperazine derivative that contains a cyclopropyl group and a pyridazine moiety, which are believed to contribute to its unique properties.
Scientific Research Applications
Antibacterial Activity
Cyclopropyl(4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone has been investigated for its antibacterial potential. Researchers have explored its efficacy against Gram-negative bacteria, particularly focusing on DNA gyrase inhibition. DNA gyrase is a crucial enzyme involved in bacterial DNA replication and repair. By targeting this enzyme, the compound disrupts bacterial DNA topology, leading to cell death .
Antioxidant Properties
Although our results showed a dose-dependent increase in malondialdehyde (MDA) concentration, statistically, this effect was insignificant. However, further studies are needed to explore its antioxidant potential and mechanisms .
properties
IUPAC Name |
cyclopropyl-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-26-17-7-5-15(13-18(17)27-2)16-6-8-19(22-21-16)23-9-11-24(12-10-23)20(25)14-3-4-14/h5-8,13-14H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWPTODDRNYERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-(6-(3,4-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone |
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